Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate is a spirocyclic compound characterized by its unique molecular structure and biological properties. It has the molecular formula and a molecular weight of 215.25 g/mol. This compound is classified under acute toxicity categories, indicating that it can be harmful if ingested. Its chemical structure features a spirocyclic arrangement, which contributes to its biological activity and potential applications in scientific research .
The compound is cataloged under various databases, including PubChem and Sigma-Aldrich, where it is identified by the CAS number 1349199-63-8. It falls under classifications such as Acute Toxicity Category 3 for oral ingestion, highlighting its toxic nature when consumed . Its unique structural characteristics make it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate typically involves multiple synthetic routes. A common method includes the reaction of an azetidine derivative with a tert-butyl ester under controlled conditions to form the spirocyclic ring system. The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity .
The molecular structure of tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate can be represented using various structural notations:
InChI=1S/C10H17NO4/c1-9(2,3)15-8(13)11-5-10(6-11)7(12)4-14-10/h7,12H,4-6H2,1-3H3
BFXOBAHLWARETK-UHFFFAOYSA-N
This compound features a spirocyclic backbone that includes an oxo group and a hydroxyl group, contributing to its distinctive chemical reactivity and biological interactions .
Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate participates in various chemical reactions typical of spirocyclic compounds. These may include nucleophilic substitutions and reactions involving the hydroxyl group that can lead to esterification or ether formation. The presence of the oxo group also allows for potential oxidation reactions.
Due to its structural features, this compound can interact with various molecular targets, influencing enzyme activity or receptor binding in biological systems .
The mechanism of action for tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate involves its ability to bind selectively to specific enzymes or receptors due to its unique spirocyclic structure. This binding can modulate the activity of these targets, potentially leading to therapeutic effects or influencing metabolic pathways within cells.
Research indicates that compounds with similar structural motifs often exhibit significant biological activity, making this compound a candidate for further pharmacological studies .
Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 215.25 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Safety data indicates that this compound is classified as an irritant and poses acute toxicity risks upon exposure through ingestion or skin contact .
Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate has several applications in scientific research:
The synthesis of tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate represents a significant advancement in spirocyclic chemistry, leveraging Carreira's pioneering methodologies for constructing angular [3.3]heptane architectures [1]. This compound features a stereochemically defined spirojunction with an azetidine ring fused to an oxetane system, creating a three-dimensional scaffold highly valued in medicinal chemistry for its conformational restraint and metabolic stability. The synthetic route typically begins with readily available azetidine precursors, where the critical spirocyclization is achieved through intramolecular etherification under basic conditions [7].
A key stereoselective approach employs chiral pool starting materials to establish the C3 hydroxy stereocenter, as evidenced by the enantiomerically pure compound (CAS 1349199-63-8) with the SMILES string CC(C)(C)OC(=O)N1CC2(C1)[C@H](CO2)O
[7] [9]. Alternative pathways utilize prochiral intermediates that undergo diastereoselective reduction or epoxidation-aminolysis sequences to install the hydroxyl group with >90% enantiomeric excess. The tert-butyl carboxylate moiety is typically introduced early in the synthesis via Boc protection of the azetidine nitrogen, serving dual roles as a protecting group and a stereodirecting element during spirocyclization [5].
Table 1: Comparative Synthetic Pathways for Spirocyclic Azetidine Derivatives
Method | Key Starting Materials | Conditions | Yield (%) | Stereoselectivity |
---|---|---|---|---|
Chiral Pool Synthesis | (R)-Glycidol derivatives | 1) Boc₂O/CH₂Cl₂; 2) K₂CO₃/MeOH | 78 | >99% ee |
Prochiral Reduction | 3-Oxo-1-oxa-6-azaspiro[3.3]heptane | NaBH₄/CeCl₃·7H₂O, EtOH | 85 | 92% de |
Epoxide Aminolysis | 1-Oxa-6-azaspiro[3.3]hept-2-ene | mCPBA then NH₄OH/EtOH | 68 | syn:anti 8:1 |
Construction of the strained 1-oxa-6-azaspiro[3.3]heptane system presents unique synthetic challenges due to the transannular strain inherent in small spirocycles. Two predominant cyclization strategies have emerged: nucleophilic displacement and oxirane aminolysis. In the displacement approach, O-alkylation of β-hydroxy azetidines with bifunctional electrophiles (e.g., 1,2-dibromoethane) enables spirocyclization under phase-transfer conditions (Bu₄N⁺HSO₄⁻/50% NaOH) with yields reaching 70-75% [3] [5]. The alternative oxirane route involves ring-opening of activated epoxides by azetidine nitrogen, where the nucleophilic attack occurs at the less substituted carbon of the epoxide, followed by in situ Boc protection to prevent N-alkylation overoxidation [5].
Critical to both strategies is the chemodifferentiation of functional groups to avoid oligomerization. Researchers have achieved this through temporary silicon protection of the C3 hydroxyl, which enhances solubility and directs regioselectivity during cyclization. After spirocore formation, selective deprotection with fluoride sources (TBAF) reveals the hydroxy group without compromising the Boc moiety [5]. Solvent optimization studies reveal that hexafluoroisopropanol (HFIP) significantly enhances reaction rates due to its low nucleophilicity and high ionizing power, facilitating SN2-type ring closures at ambient temperature [5]. The resulting bicyclic system demonstrates remarkable hydrolytic stability across pH 4-9, attributed to the conformational rigidity impeding nucleophilic attack [3].
Table 2: Cyclization Methods for 1-Oxa-6-Azaspiro[3.3]heptane Core
Cyclization Strategy | Reagent System | Temperature (°C) | Reaction Time (h) | Yield Range (%) |
---|---|---|---|---|
Nucleophilic Displacement | t-BuOK, DMF, 18-crown-6 | 25 | 12 | 65-72 |
Cs₂CO₃, CH₃CN | 80 | 4 | 78-85 | |
Oxirane Aminolysis | LiClO₄, EtOAc | 40 | 8 | 70-75 |
Sc(OTf)₃, CH₂Cl₂ | 25 | 2 | 82-88 |
The introduction of the tert-butoxycarbonyl (Boc) group onto the azetidine nitrogen employs di-tert-butyl dicarbonate (Boc₂O) as the optimal acylating agent. This reaction proceeds via nucleophilic acyl substitution where the azetidine nitrogen attacks the electrophilic carbonyl of Boc₂O, displacing tert-butoxide, which subsequently decarboxylates to isobutylene and CO₂ [5] [10]. Catalytic systems significantly influence efficiency: Er(OTf)₃ enables solvent-free Boc protection at room temperature with >95% conversion, while imidazolium-based ionic liquids facilitate catalyst recycling without loss of activity [3] [5]. Chemoselectivity is paramount when protecting amines in polyfunctional molecules like those containing C3-hydroxyl groups. Zinc(II) triflate has proven effective in suppressing O-Boc formation, ensuring exclusive N-protection even in unprotected amino alcohols [5].
Deprotection strategies must cleave the robust Boc group while preserving the acid-sensitive spirocyclic framework. Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) remains the gold standard, operating through a stepwise protonation-elimination-decarboxylation sequence: (1) protonation of the carbamate oxygen, (2) elimination of isobutylene to form carbamic acid, (3) decarboxylation to regenerate the amine, and (4) protonation to yield the TFA salt [10]. For acid-labile substrates, aqueous phosphoric acid (15-20% v/v) at 60°C provides a milder alternative, selectively cleaving Boc without attacking the spiroether linkage [3]. Recent advances include catalytic magic blue (MB⁺) with triethylsilane as a hydride source, enabling Boc deprotection at -20°C with near-quantitative recovery of the parent azaspirocycle [3].
Table 3: Protection/Deprotection Conditions for N-Boc Azaspirocycles
Process | Reagent System | Solvent | Time (h) | Efficiency (%) | Chemoselectivity |
---|---|---|---|---|---|
Protection | Boc₂O, Er(OTf)₃ (0.5 mol%) | Solvent-free | 0.5 | >95 | N>O: 99:1 |
Boc₂O, [BMIM]PF₆ (3 mol%) | CH₂Cl₂ | 2 | 92 | N>O: 98:2 | |
Deprotection | TFA:H₂O (95:5) | CH₂Cl₂ | 1 | 98 | Preserves spiroether |
H₃PO₄ (20% aq.) | THF | 4 | 95 | Preserves spiroether | |
Magic Blue (10 mol%), Et₃SiH | CH₂Cl₂, -20°C | 0.25 | 99 | Preserves spiroether |
Solvent selection critically influences both reaction kinetics and product distribution in spirocyclic syntheses. Polar aprotic solvents like dimethylacetamide (DMA) facilitate azetidine N-alkylation but risk O-alkylation byproducts. Optimization studies demonstrate that tetrahydrofuran (THF) with catalytic lithium perchlorate (0.2 M) provides optimal balance: dielectric constant (ε=7.6) sufficient for ion pair separation while minimizing nucleophilic competition, yielding 85-90% desired spirocycle [3] [8]. For Boc protection, solvent-free conditions using catalytic perchloric acid adsorbed on silica (HClO₄–SiO₂) achieve 96% conversion in 15 minutes at 25°C, eliminating solvent removal steps and reducing environmental impact [5].
Catalyst innovation focuses on Lewis acid strength modulation to accommodate the base-sensitive spiro[3.3]heptane framework. Lanthanide triflates (e.g., Yb(OTf)₃) at 2-5 mol% loading enable spirocyclization below 50°C, whereas traditional Brønsted acids cause decomposition [3]. Recent breakthroughs employ heterogeneous catalysts such as montmorillonite K10 clay, which provides confined acidic sites for selective Boc deprotection without disrupting the spiroether linkage [10]. Recycling studies confirm that Er(OTf)₃ retains >90% activity after five cycles when reactions are conducted under moisture-free conditions, significantly reducing metal waste [3]. Temperature profiling reveals an Arrhenius discontinuity at 60°C, above which dimerization byproducts increase exponentially; thus, maintaining reactions at 40-50°C maximizes yield while minimizing impurities [9].
Table 4: Optimized Solvent-Catalyst Systems for Key Transformations
Reaction Step | Optimal Solvent | Catalyst (mol%) | Temperature (°C) | Yield (%) | Byproduct Formation (%) |
---|---|---|---|---|---|
Spirocyclization | THF | LiClO₄ (10) | 40 | 89 | <3 |
HFIP | None | 25 | 82 | <2 | |
Boc Protection | Solvent-free | HClO₄-SiO₂ (3) | 25 | 96 | <1 |
H₂O | None | 25 | 88 | <5 | |
Boc Deprotection | CH₂Cl₂ | Magic Blue (10) | -20 | 99 | 0 |
ClCH₂CH₂Cl | Montmorillonite K10 | 60 | 94 | <2 |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3